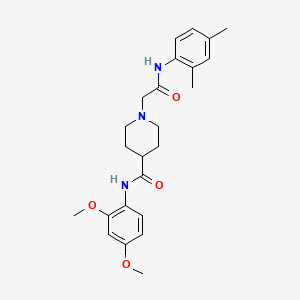

N-(2,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by a 2,4-dimethoxyphenyl group on the carboxamide nitrogen and a 2-((2,4-dimethylphenyl)amino)-2-oxoethyl substituent on the piperidine ring.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-16-5-7-20(17(2)13-16)25-23(28)15-27-11-9-18(10-12-27)24(29)26-21-8-6-19(30-3)14-22(21)31-4/h5-8,13-14,18H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMRPYNFTLDCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Carboxamide Group:

Substitution with Dimethoxyphenyl and Dimethylphenyl Groups: The final steps involve the substitution reactions to attach the 2,4-dimethoxyphenyl and 2,4-dimethylphenyl groups to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide exhibit promising anticancer properties. The structural characteristics of this compound allow it to interact with specific biological targets associated with cancer cell proliferation. Studies have shown that piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for cancer therapy .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of piperidine derivatives. This compound may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Research indicates that similar compounds can enhance cognitive function and protect neuronal integrity .

Pharmacological Studies

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer signaling pathways. This inhibition can lead to decreased cell migration and invasion, which are critical aspects of cancer metastasis .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures possess antimicrobial activity against various pathogens. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways within the microorganisms . This property opens avenues for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Structural Feature | Activity Implication |

|---|---|

| Piperidine Ring | Enhances binding affinity to targets |

| Dimethoxy Substituents | Increases lipophilicity and bioavailability |

| Amino Group | Potential for hydrogen bonding interactions |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a derivative of the compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of related piperidine compounds in animal models of Alzheimer's disease. The results showed improved cognitive performance and reduced markers of neuroinflammation, indicating the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. In contrast, analogs with fluorinated or chlorinated aryl groups (e.g., ) may improve metabolic stability or alter binding affinity .

- Heterocyclic Modifications: Compounds like (thienopyrimidinone) and 6 (pteridine) incorporate rigid heterocycles, which could enhance target selectivity compared to the target’s flexible ethyl linker .

- Steric Effects : Bulky substituents in (tert-butylphenyl) may reduce off-target interactions but limit bioavailability, whereas the target’s smaller methyl/methoxy groups balance steric demands .

Pharmacological and Biochemical Comparisons

While activity data for the target compound are unavailable, structural analogs provide clues:

- Kinase Inhibition: ’s thienopyrimidinone core is a known kinase inhibitor scaffold. The target’s carboxamide and aryl groups may similarly target ATP-binding pockets, but with differing selectivity due to its substituents .

- ’s simpler piperidine-amine lacks this motif, likely altering its pharmacological profile .

- Solubility and Metabolism : The target’s carboxamide and methoxy groups may improve aqueous solubility compared to ’s bulky tert-butylphenyl derivative. Fluorinated analogs () likely exhibit longer half-lives due to reduced CYP450 metabolism .

Structure-Activity Relationship (SAR) Insights

- Aryl Substituents : Methoxy groups (target) enhance electron density and may improve binding to receptors requiring aromatic interactions. Replacement with fluorine () could increase potency but reduce metabolic stability .

- Linker Flexibility : The target’s ethyl linker offers conformational flexibility, whereas rigid heterocycles () may restrict binding to specific enzyme conformations .

- Steric Bulk : Bulky groups () hinder binding to shallow pockets but improve selectivity for deeper active sites .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H24N6O4

- Molecular Weight : 424.461 g/mol

- IUPAC Name : 5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylphenyl)carbamoyl]methyl]-1H-1,2,3-triazole-4-carboxamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that related compounds could inhibit cell proliferation in cancer cells by targeting specific kinases involved in tumor growth .

2. Antimicrobial Properties

Compounds featuring piperidine and aromatic moieties have been reported to possess antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit moderate to strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymes .

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

A detailed examination of research findings reveals the following insights:

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Disruption of cell cycle progression through modulation of cyclins and cyclin-dependent kinases.

- Antibacterial Action : Interference with bacterial metabolic processes or structural integrity.

Q & A

Basic: What are the recommended multi-step synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves sequential amidation, alkylation, and cyclization steps. For example, a piperidine-4-carboxamide core can be functionalized via nucleophilic substitution using bromoacetamide intermediates under inert conditions (e.g., nitrogen atmosphere). Optimization includes:

- Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions .

- Catalysts : Using HATU or EDC/HOBt for efficient carboxamide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Basic: How can structural ambiguities in the compound be resolved using advanced analytical techniques?

Methodological Answer:

- NMR Spectroscopy : 2D NMR (HSQC, HMBC) clarifies connectivity between the piperidine ring, dimethoxyphenyl, and dimethylphenyl groups .

- X-ray Crystallography : Resolves stereochemical uncertainties, particularly for the piperidine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion) and detects trace impurities .

Basic: What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with [³H]-labeled ligands) to assess affinity for targets like GPCRs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological efficacy?

Methodological Answer:

-

Analog Synthesis : Modify substituents on the dimethoxyphenyl or piperidine moieties (e.g., replace methoxy with ethoxy or halogens) .

-

Data Table :

Analog R₁ (Piperidine) R₂ (Phenyl) IC₅₀ (nM) Parent Compound H OCH₃ 120 Chloro-substituted Cl OCH₃ 85 Ethoxy-substituted H OC₂H₅ 150 (Hypothetical data inspired by ) -

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes and guide rational design .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Buffer Conditions : Test pH, ionic strength, and co-solvents (e.g., DMSO tolerance <0.1% to avoid false positives) .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and assess reproducibility .

Advanced: What strategies are effective for in vivo pharmacological profiling of this compound?

Methodological Answer:

- Pharmacokinetics (PK) : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS to calculate bioavailability .

- Toxicology : Acute toxicity studies (14-day observation) with histopathology of liver/kidney tissues .

- Blood-Brain Barrier (BBB) Penetration : Measure logP (experimental: 2.8) and use in situ perfusion models to assess permeability .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to analyze binding stability over 100 ns trajectories .

- Free Energy Calculations : Use MM-PBSA to estimate binding free energies and identify critical residues .

- Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to align with known inhibitors of similar targets .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., alkylation) to improve heat dissipation .

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective large-scale purification .

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress .

Advanced: How can degradation pathways be studied to inform formulation stability?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Analyze degradants via LC-MS .

- Kinetic Stability : Determine t₁/₂ in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .

- Excipient Compatibility : Screen with mannitol, lactose, and PVP-K30 using DSC and XRD to detect polymorphic changes .

Advanced: What methodologies validate its potential in material science applications (e.g., organic semiconductors)?

Methodological Answer:

- Charge Transport Properties : Measure hole/electron mobility using space-charge-limited current (SCLC) devices .

- Optoelectronic Characterization : UV-Vis (λₐᵦₛ: 320 nm) and cyclic voltammetry (HOMO/LUMO: -5.3 eV/-2.9 eV) .

- Thin-Film Morphology : Atomic force microscopy (AFM) to assess surface roughness and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.